molecular formula C18H15ClN2O4 B277627 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B277627
M. Wt: 358.8 g/mol
InChI Key: QJZXPWFLIZWUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Indoximod and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

Indoximod works by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan. By inhibiting IDO, Indoximod can reduce the levels of tryptophan in the tumor microenvironment, which can enhance the immune response to cancer cells.
Biochemical and Physiological Effects:
Indoximod has been found to have various biochemical and physiological effects, including the modulation of the immune response, the reduction of inflammation, and the inhibition of tumor growth. In addition, Indoximod has been found to have neuroprotective effects that can reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Indoximod has several advantages for use in lab experiments, including its ability to modulate the immune response and its anti-inflammatory effects. However, one limitation of Indoximod is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Indoximod, including its potential applications in the treatment of cancer and neurodegenerative diseases. In addition, further research is needed to better understand the mechanism of action of Indoximod and its potential side effects. Finally, the development of new synthesis methods for Indoximod may also be an area of future research.

Synthesis Methods

The synthesis of Indoximod involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with methyl vinyl ketone to form 2-(4-chlorophenyl)-2-buten-1-one. This intermediate is then reacted with tryptophan methyl ester to form the final product, 2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.

Scientific Research Applications

Indoximod has been studied extensively for its potential applications in cancer research. It has been found to have immunomodulatory effects that can enhance the immune response to cancer cells. In addition, Indoximod has been found to have anti-inflammatory effects that can reduce the risk of cancer development.

properties

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H15ClN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23)

InChI Key

QJZXPWFLIZWUAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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